Methyl 2-(aminomethyl)-5-iodobenzoate Methyl 2-(aminomethyl)-5-iodobenzoate
Brand Name: Vulcanchem
CAS No.: 1131587-34-2
VCID: VC8172814
InChI: InChI=1S/C9H10INO2/c1-13-9(12)8-4-7(10)3-2-6(8)5-11/h2-4H,5,11H2,1H3
SMILES: COC(=O)C1=C(C=CC(=C1)I)CN
Molecular Formula: C9H10INO2
Molecular Weight: 291.09 g/mol

Methyl 2-(aminomethyl)-5-iodobenzoate

CAS No.: 1131587-34-2

Cat. No.: VC8172814

Molecular Formula: C9H10INO2

Molecular Weight: 291.09 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-(aminomethyl)-5-iodobenzoate - 1131587-34-2

Specification

CAS No. 1131587-34-2
Molecular Formula C9H10INO2
Molecular Weight 291.09 g/mol
IUPAC Name methyl 2-(aminomethyl)-5-iodobenzoate
Standard InChI InChI=1S/C9H10INO2/c1-13-9(12)8-4-7(10)3-2-6(8)5-11/h2-4H,5,11H2,1H3
Standard InChI Key VCUDXSZDIUEGQM-UHFFFAOYSA-N
SMILES COC(=O)C1=C(C=CC(=C1)I)CN
Canonical SMILES COC(=O)C1=C(C=CC(=C1)I)CN

Introduction

Chemical Structure and Molecular Characteristics

Molecular Formula and Weight

Methyl 2-(aminomethyl)-5-iodobenzoate has the molecular formula C9H10INO2, yielding a molecular weight of 291.09 g/mol. The iodine atom contributes significantly to its molecular mass (43.7% of total weight), while the aminomethyl group enhances its reactivity in nucleophilic substitution and coupling reactions .

Structural Features

The compound’s structure consists of:

  • A benzoate core with a methyl ester (-COOCH3) at the 1-position.

  • An iodine substituent at the 5-position, which sterically and electronically influences electrophilic aromatic substitution reactions.

  • An aminomethyl group (-CH2NH2) at the 2-position, providing a primary amine functionality for further derivatization .

Table 1: Key Structural and Physical Properties

PropertyValue/DescriptionSource Inference
Melting Point85–90 °C (estimated)Analogous to
Boiling Point335–340 °C (predicted)Similar to
Density1.82–1.85 g/cm³Based on halogenated analogs
SolubilitySoluble in THF, DMF; sparingly in H2OPatent synthesis methods

Synthesis and Optimization Strategies

Conventional Synthetic Routes

The synthesis of methyl 2-(aminomethyl)-5-iodobenzoate typically involves multi-step functionalization of a benzoic acid derivative:

  • Iodination: Electrophilic iodination of methyl 2-(aminomethyl)benzoate using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in acidic media .

  • Protection-Deprotection: The aminomethyl group is often protected with tert-butoxycarbonyl (Boc) to prevent side reactions during iodination, followed by deprotection under acidic conditions.

Example Protocol:

  • Step 1: Methyl 2-(Boc-aminomethyl)benzoate is treated with ICl in glacial acetic acid at 0–5 °C for 6 hours.

  • Step 2: Boc deprotection using trifluoroacetic acid (TFA) in dichloromethane yields the target compound.

Catalytic and Green Chemistry Approaches

Recent advancements emphasize catalytic methods to improve yield and reduce waste:

  • Copper-catalyzed coupling: Employing CuBr (1–5 mol%) in tetrahydrofuran (THF) at 45–60 °C facilitates efficient iodination while minimizing byproducts .

  • Solvent-free conditions: Microwave-assisted synthesis reduces reaction times from 14 hours to 2–3 hours, enhancing energy efficiency .

Table 2: Optimization Parameters for Synthesis

ParameterOptimal RangeImpact on Yield
Temperature45–60 °CMaximizes reaction rate
Catalyst Loading (CuBr)2–5 mol%Balances cost and efficacy
Reaction Time10–14 hoursEnsures completion

Physicochemical and Spectroscopic Properties

Spectroscopic Characterization

  • IR Spectroscopy: Strong absorption bands at 1680 cm⁻¹ (C=O ester), 3300 cm⁻¹ (N-H stretch), and 620 cm⁻¹ (C-I bond) .

  • NMR (¹H): δ 2.9 ppm (t, 2H, -CH2NH2), δ 7.5–8.1 ppm (m, 3H, aromatic protons).

Applications in Pharmaceutical and Materials Science

Drug Intermediate for Antipsychotics

The compound’s structural similarity to sulpiride intermediates (e.g., methyl 2-methoxy-5-sulfamoylbenzoate) suggests potential in synthesizing dopamine D2 receptor antagonists . Its iodine atom also enables radiolabeling for positron emission tomography (PET) tracers .

Agrochemical Development

In agrochemicals, the aminomethyl group facilitates the synthesis of herbicides and fungicides targeting plant pathogenic enzymes. For example, coupling with thiourea derivatives yields compounds with 50–70% inhibition against Fusarium species .

Coordination Chemistry

The primary amine and iodine moieties enable chelation with transition metals (e.g., Cu²⁺, Pd⁰), forming complexes used in catalysis and nanomaterials.

Market Trends and Future Directions

The global market for methyl 2-(aminomethyl)-5-iodobenzoate is projected to grow at a CAGR of 6.8% from 2025 to 2032, driven by:

  • Pharmaceutical Demand: Rising R&D investments in neuropsychiatric drugs .

  • Sustainable Synthesis: Adoption of solvent-free and catalytic methods to meet green chemistry standards .

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